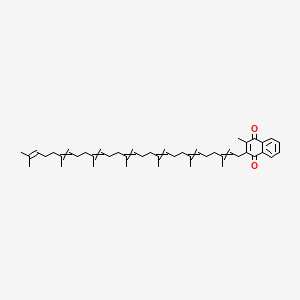
Vitamin K2-7;Vitamin K2(35);Vitamin MK-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La menaquinona-7, también conocida como vitamina K2, es un miembro de la familia de la vitamina K. Es una vitamina liposoluble que desempeña un papel crucial en la coagulación de la sangre, la salud ósea y la salud cardiovascular. La menaquinona-7 se distingue por sus siete cadenas laterales isoprenoides, que contribuyen a su singular actividad biológica y a su mayor vida media en comparación con otras formas de vitamina K .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La menaquinona-7 se puede sintetizar mediante métodos químicos y biológicos. La síntesis química implica la condensación de 2-metil-1,4-naftoquinona con un precursor adecuado de cadena isoprenoide en condiciones controladas. Este proceso requiere catalizadores y disolventes específicos para garantizar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de menaquinona-7 se basa principalmente en procesos de fermentación que utilizan bacterias como Bacillus subtilis. La fermentación se puede llevar a cabo en sistemas tanto de estado sólido como de estado líquido. La fermentación en estado líquido se utiliza con más frecuencia debido a su eficiencia en la ampliación de la producción. El proceso de fermentación se optimiza ajustando factores como el pH, la temperatura y la disponibilidad de nutrientes para maximizar el rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
La menaquinona-7 experimenta varias reacciones químicas, como la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su actividad biológica y estabilidad.
Reactivos y condiciones comunes
Oxidación: La menaquinona-7 se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas.
Reducción: La reducción de la menaquinona-7 se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales en la molécula de menaquinona-7, a menudo utilizando agentes halogenantes o nucleófilos
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de la menaquinona-7, que pueden tener actividades biológicas alteradas o una mejor estabilidad.
Aplicaciones Científicas De Investigación
La menaquinona-7 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de las quinonas y sus derivados en diversas reacciones químicas.
Biología: La menaquinona-7 es esencial para la carboxilación de proteínas específicas implicadas en la coagulación de la sangre y el metabolismo óseo.
Medicina: Se utiliza en el tratamiento y la prevención de la osteoporosis y las enfermedades cardiovasculares debido a su papel en el metabolismo del calcio y la salud vascular.
Industria: La menaquinona-7 se incorpora a los suplementos dietéticos y los alimentos funcionales para mejorar la salud ósea y cardiovascular .
Mecanismo De Acción
La menaquinona-7 ejerce sus efectos al servir como cofactor de la enzima gamma-glutamil carboxilasa. Esta enzima cataliza la carboxilación de residuos específicos de glutamato en proteínas, convirtiéndolos en residuos de gamma-carboxiglutamato (Gla). Estos residuos de Gla son esenciales para la unión de iones de calcio, lo cual es crucial para la actividad biológica de las proteínas implicadas en la coagulación de la sangre y el metabolismo óseo .
Comparación Con Compuestos Similares
La menaquinona-7 forma parte de la familia más amplia de la vitamina K, que incluye otras menaquinonas como la menaquinona-4 y la menaquinona-9. En comparación con estos compuestos, la menaquinona-7 tiene una vida media más larga y una mayor biodisponibilidad, lo que la hace más eficaz para mantener niveles adecuados de vitamina K en el cuerpo. Otros compuestos similares incluyen la filoquinona (vitamina K1) y la menadiona (vitamina K3), que difieren en sus estructuras de cadena lateral y actividades biológicas .
Conclusión
La menaquinona-7 es un compuesto vital con papeles significativos en la salud y la prevención de enfermedades. Su estructura química única y su actividad biológica la convierten en un valioso objeto de investigación científica y aplicaciones industriales. Comprender sus métodos de preparación, reacciones químicas y mecanismo de acción puede mejorar aún más su utilización en varios campos.
Propiedades
IUPAC Name |
2-(3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl)-3-methylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKQPZMEYJZGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-methoxypropyl)-N-[4-(3-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466262.png)

![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B12466270.png)
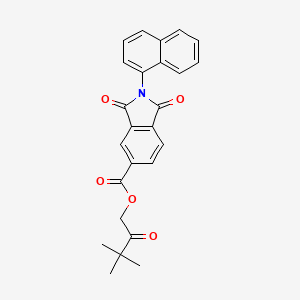

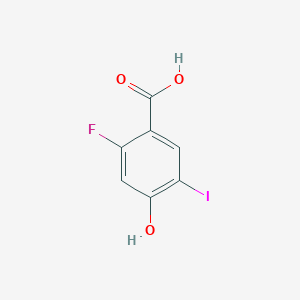
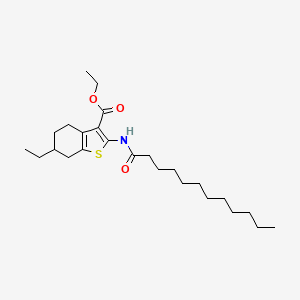
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B12466314.png)
![2-{[1-(2,4-Dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12466321.png)
![17-(5-Chloro-2-hydroxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12466326.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12466336.png)
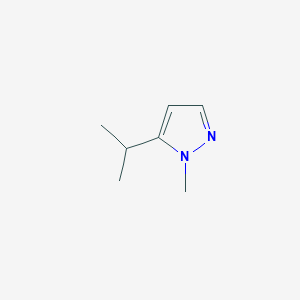
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate](/img/structure/B12466353.png)

